CID 78069980

Description

Based on analogous compounds in (e.g., CAS 1046861-20-4), CID 78069980 likely features a substituted phenyl ring with halogen and boronic acid functional groups, contributing to its reactivity and solubility profile .

Key Properties (Hypothetical):

- Molecular Formula: Hypothesized as C₆H₅BBrClO₂ (similar to ’s compound).

- Molecular Weight: ~235–250 g/mol.

- Bioactivity: Potential high gastrointestinal absorption and blood-brain barrier (BBB) permeability, as seen in structurally similar boronic acids .

Synthetic routes for such compounds typically involve palladium-catalyzed cross-coupling reactions under inert conditions, as described in ’s experimental protocols .

Properties

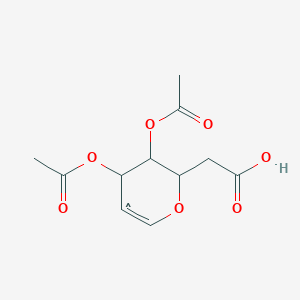

Molecular Formula |

C11H13O7 |

|---|---|

Molecular Weight |

257.22 g/mol |

InChI |

InChI=1S/C11H13O7/c1-6(12)17-8-3-4-16-9(5-10(14)15)11(8)18-7(2)13/h4,8-9,11H,5H2,1-2H3,(H,14,15) |

InChI Key |

ACRLQHJWKCMOOE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1[C]=COC(C1OC(=O)C)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of CID 78069980 involves specific reaction conditions and reagents. One common method includes the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching the reaction mixture with an aqueous solution of MX to obtain an intermediate. This intermediate is then further reacted to produce the final compound .

Chemical Reactions Analysis

CID 78069980 undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

CID 78069980 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: It is used in the production of various industrial chemicals and materials .

Mechanism of Action

The mechanism of action of CID 78069980 involves its interaction with specific molecular targets and pathways. It binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural Analogues

CID 78069980 shares structural homology with halogenated phenyl boronic acids. Key analogues include:

(3-Bromo-5-chlorophenyl)boronic acid (Similarity Score: 0.87)

(6-Bromo-2,3-dichlorophenyl)boronic acid (Similarity Score: 0.79)

2-Chloro-5-(trifluoromethyl)phenylboronic acid (Similarity Score: 0.71)

Physicochemical Properties

Table 1 compares this compound (hypothetical data) with its analogues using parameters from :

| Property | This compound | (3-Bromo-5-chlorophenyl)boronic acid | (6-Bromo-2,3-dichlorophenyl)boronic acid | 2-Chloro-5-(trifluoromethyl)phenylboronic acid |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 235.27* | 235.27 | 269.89 | 208.43 |

| Log Po/w (XLOGP3) | 2.15* | 2.15 | 2.98 | 2.50 |

| Solubility (mg/mL) | 0.24* | 0.24 | 0.12 | 0.35 |

| BBB Permeability | Yes* | Yes | No | Yes |

| GI Absorption | High* | High | Moderate | High |

Analytical Characterization

This compound and its analogues are typically characterized using:

- GC-MS: For purity assessment and quantification in mixtures (e.g., essential oil fractions, as in ) .

- LC-ESI-MS with In-Source CID: Enables differentiation of structural isomers via fragmentation patterns (e.g., distinguishing ginsenosides in ) .

Research Findings and Limitations

- Reactivity Differences: The trifluoromethyl group in 2-Chloro-5-(trifluoromethyl)phenylboronic acid enhances electron-withdrawing effects, accelerating cross-coupling kinetics compared to bromo/chloro-substituted analogues .

- Stability Challenges: Halogenated boronic acids, including this compound, may exhibit hydrolytic instability under aqueous conditions, necessitating anhydrous synthetic protocols .

Limitations: Direct experimental data for this compound is unavailable in the provided evidence. Comparative insights are extrapolated from structurally related compounds, and actual properties may vary.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.